GlcC14C18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

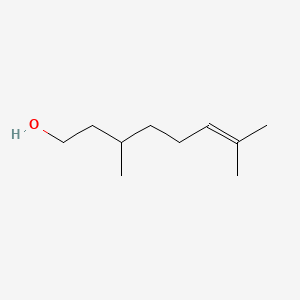

Glucosyl-6-tetradecyloctadecanoate, commonly referred to as GlcC14C18, is a C6-branched glycolipid that activates the macrophage-inducible C-type lectin (Mincle) receptor. This glucose monoester was developed using a rational design to obtain a structurally simple molecule that binds and activates Mincle. This compound effectively activates both human and murine Mincle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Glucosyl-6-tetradecyloctadecanoate involves the esterification of glucose with tetradecyloctadecanoic acid. The process typically includes heating the mixture at 60°C for 2 minutes, followed by sonication for 20 seconds and vortexing until completely dissolved. The product is then stored at -20°C .

Industrial Production Methods: In an industrial setting, the synthesis of Glucosyl-6-tetradecyloctadecanoate would involve large-scale esterification reactions under controlled conditions to ensure high purity and yield. The product is often provided as a translucent film and shipped at room temperature. Upon receipt, it is stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Glucosyl-6-tetradecyloctadecanoate primarily undergoes esterification reactions. It is also involved in activation reactions with the Mincle receptor, leading to signaling pathways that result in the production of cytokines and chemokines .

Common Reagents and Conditions:

Esterification: Glucose and tetradecyloctadecanoic acid are the primary reagents.

Activation: The compound is used in cellular assays to activate the Mincle receptor.

Major Products Formed: The major product formed from the esterification reaction is Glucosyl-6-tetradecyloctadecanoate itself. Upon activation of the Mincle receptor, the downstream products include various cytokines and chemokines .

Scientific Research Applications

Glucosyl-6-tetradecyloctadecanoate has several scientific research applications:

Immunology: It is used to study the activation of the Mincle receptor and the subsequent immune response.

Vaccine Adjuvants: GlcC14C18 is one of the most potent vaccine adjuvants identified.

Cellular Assays: The compound is used in cellular assays to study the signaling pathways activated by the Mincle receptor.

Mechanism of Action

Glucosyl-6-tetradecyloctadecanoate activates the macrophage-inducible C-type lectin (Mincle) receptor. Upon recognition by Mincle, the receptor interacts with the Fc receptor common gamma-chain (FcRg), triggering signaling through Syk-CARD9-dependent NF-kB activation. This leads to the production of Th1/Th17 polarizing cytokines and chemokines .

Comparison with Similar Compounds

Trehalose-6,6-dimycolate (TDM):

Trehalose-6,6-dibehenate (TDB): A synthetic analog of TDM, TDB is used as a vaccine adjuvant.

Comparison: Glucosyl-6-tetradecyloctadecanoate has activity similar to TDM and TDB but displays less toxicity on human monocytes and monocyte-derived dendritic cells in vitro than TDB. This makes GlcC14C18 a promising candidate for use in vaccine adjuvants with reduced toxicity .

Properties

Molecular Formula |

C36H70O6 |

|---|---|

Molecular Weight |

598.9 g/mol |

IUPAC Name |

[(3S,6R)-3,5,6-trihydroxyoxan-2-yl]methyl 2-tridecylheptadecanoate |

InChI |

InChI=1S/C36H70O6/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-31(27-25-23-21-19-17-14-12-10-8-6-4-2)35(39)41-30-34-32(37)29-33(38)36(40)42-34/h31-34,36-38,40H,3-30H2,1-2H3/t31?,32-,33?,34?,36+/m0/s1 |

InChI Key |

HOINWSFARNFWIP-IGIMWDRYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)C(=O)OCC1[C@H](CC([C@@H](O1)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)C(=O)OCC1C(CC(C(O1)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3,4-dimethylpent-2-enoate](/img/structure/B10775549.png)

![methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775555.png)

![(1R,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775580.png)

![[4-[(1R)-1-(4-piperidin-1-ylbutanoylamino)ethyl]phenyl] trifluoromethanesulfonate;hydrochloride](/img/structure/B10775588.png)

![(1S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775608.png)

![(2S,4R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,15S,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775612.png)

![(5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl){6-[(dimethylamino)methyl]-(+)-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl}methanone](/img/structure/B10775634.png)